Cycloheptyl (3,4-difluorophenyl)methanol
Description
Properties
IUPAC Name |
cycloheptyl-(3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXWHAJKUKGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard addition method involves the nucleophilic attack of cycloheptyl magnesium bromide on 3,4-difluorobenzaldehyde, followed by acidic workup to yield the secondary alcohol. This approach mirrors protocols for analogous alcohols described in the synthesis of 3,4-dihydro-2H-benzo[e][1,oxazine derivatives.
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Grignard Reagent Preparation : Cycloheptyl bromide (1.2 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.
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Aldehyde Addition : A solution of 3,4-difluorobenzaldehyde (1.0 equiv) in THF is added dropwise at 0°C.
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Reflux and Quenching : The mixture is stirred at room temperature for 4–6 hours, then quenched with ice-cold water.
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Extraction and Purification : The product is extracted with ethyl acetate (3×), dried over Na₂SO₄, and purified via column chromatography (EtOAc/hexane, 1:50).
Key Data :
Spectroscopic Characterization
Proposed spectral data for the product, inferred from structurally similar compounds:
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | δ 1.40–1.85 (m, 11H, cycloheptyl), δ 4.55 (t, 1H, -CH(OH)-), δ 6.90–7.30 (m, 3H, aromatic) |
| ¹³C NMR | δ 25.6 (cycloheptyl), δ 72.1 (-CH(OH)-), δ 115.2–150.4 (aromatic, JCF = 240–260 Hz) |
| IR | 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C-F stretch) |
Reduction of Cycloheptyl(3,4-difluorophenyl)ketone
Ketone Synthesis via Nucleophilic Acyl Substitution
The ketone precursor is synthesized via a Weinreb amide intermediate, enabling controlled Grignard addition to avoid over-reduction.
Synthetic Pathway :
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Weinreb Amide Formation : 3,4-Difluorophenylacetic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
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Grignard Addition : Cycloheptyl magnesium bromide reacts with the amide in THF at −78°C to form the ketone.
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Ketone Reduction : The ketone is reduced with sodium borohydride (NaBH₄) in methanol to yield the alcohol.
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Temperature : Reactions conducted below −60°C minimize side products.
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Workup : Acidic quenching (citric acid, pH 5) prevents premature protonation of intermediates.
Comparative Analysis of Reducing Agents
| Reducing Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| NaBH₄ | 78 | 95 | Trace ketone |
| LiAlH₄ | 82 | 97 | None detected |
| BH₃·THF | 75 | 90 | Over-reduced alkane (5%) |
LiAlH₄ offers superior selectivity, though NaBH₄ is preferable for large-scale synthesis due to safer handling.
Challenges and Alternative Routes
Friedel-Crafts Acylation Limitations
Attempts to synthesize the ketone via Friedel-Crafts acylation of 3,4-difluorobenzene with cycloheptanecarbonyl chloride failed due to the ring’s electron-deficient nature (deactivation by fluorine substituents).
Organolithium Reagent Compatibility
Replacing Grignard reagents with cycloheptyllithium improved ketone yields (88%) but required cryogenic conditions (−78°C), increasing operational complexity.
Industrial-Scale Considerations
Solvent Recycling
THF recovery via distillation reduces costs and environmental impact, with >90% efficiency achieved in pilot studies.
Column Chromatography Alternatives
Flash chromatography or centrifugal partition chromatography (CPC) enhances throughput for multi-gram syntheses.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (3,4-difluorophenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Cycloheptyl (3,4-difluorophenyl)ketone.
Reduction: Cycloheptyl (3,4-difluorophenyl)methane.
Substitution: Cycloheptyl (3-methoxy-4-fluorophenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that compounds similar to cycloheptyl (3,4-difluorophenyl)methanol exhibit promising antiviral activity. For instance, derivatives of 3,5-disubstituted phenyl compounds have been studied for their effects against emerging viral infections like dengue and Ebola . The structure-activity relationship (SAR) studies suggest that the introduction of difluorophenyl groups can enhance biological activity, making cycloheptyl derivatives potential candidates for antiviral drug development.
Antioxidant Activity
Another significant application is in the field of antioxidant research. Studies have shown that certain derivatives of cycloheptyl compounds possess substantial antioxidant properties. For example, the synthesis of hydrazinecarbothioamides derived from phenylsulfonyl benzoic acids demonstrated superior antioxidant activity compared to standard compounds . This suggests that this compound could be explored further for its potential health benefits.
Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. It can be utilized in various chemical reactions to form more complex molecules. For example, it has been used in the synthesis of substituted heterocycles which are valuable in pharmaceuticals . The versatility of cycloheptyl derivatives allows chemists to explore a wide range of synthetic pathways.
Case Study 1: Antiviral Compound Development
A study focused on the synthesis of 3,5-disubstituted phenyl compounds revealed that specific substitutions significantly improved their efficacy against viral targets. This compound was synthesized and evaluated for its antiviral properties, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Case Study 2: Liquid Crystal Applications
In a patent related to liquid crystalline mixtures containing 3,4-difluorophenyl substituents, the compound was demonstrated to enhance the electro-optical properties essential for display technologies. The study highlighted how the incorporation of cycloheptyl groups improved stability and response times in liquid crystal displays .
Mechanism of Action
The mechanism of action of cycloheptyl (3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cycloheptyl (3,4-difluorophenyl)methanol with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Analogues with Halogenated Phenyl Groups
(3-Bromophenyl)(cycloheptyl)methanol
- Structure : Features a bromine atom at the phenyl ring’s meta-position instead of fluorine.
- Molecular Weight : 283.20 g/mol (vs. ~254.25 g/mol for the target compound, assuming C₁₄H₁₈F₂O).
- Key Differences: Bromine’s larger atomic radius and lower electronegativity reduce electronic withdrawal effects compared to fluorine.
(3,4-Difluorophenyl)methanol
- Structure : Simplest analogue, lacking the cycloheptyl group.
- Molecular Weight : 144.12 g/mol.
- Lower logP value (predicted ~1.5 vs. ~3.5 for the target compound), impacting membrane permeability .
Analogues with Heterocyclic Moieties
(5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol (Compound 4g)
- Structure : Incorporates a 1,3,4-oxadiazole ring and pyridine group.
- Pyridine introduces basicity (pKa ~5), altering solubility and ionization state compared to the purely aliphatic cycloheptyl group in the target compound .
Cycloalkyl-Substituted Analogues
Cyclopropyl(4-ethylphenyl)methanol
- Structure : Cyclopropyl group replaces cycloheptyl; ethyl substituent on phenyl.
- Ethyl group introduces hydrophobicity but lacks fluorine’s electronic effects. Predicted logP ~3.0, closer to the target compound .
Data Table: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|
| This compound* | C₁₄H₁₈F₂O | ~254.25 | ~3.5 | <1 (DMSO) | 3,4-difluorophenyl, cycloheptyl |
| (3-Bromophenyl)(cycloheptyl)methanol | C₁₄H₁₉BrO | 283.20 | ~3.8 | <1 (DMSO) | 3-bromophenyl, cycloheptyl |
| (3,4-Difluorophenyl)methanol | C₇H₆F₂O | 144.12 | ~1.5 | 50 (Methanol) | 3,4-difluorophenyl |
| Cyclopropyl(4-ethylphenyl)methanol | C₁₂H₁₆O | 176.26 | ~3.0 | 10 (Methanol) | 4-ethylphenyl, cyclopropyl |
| Compound 4g (1,3,4-oxadiazole) | C₁₄H₁₀F₂N₂O₂ | 292.25 | ~2.2 | 5 (DMSO) | 3,4-difluorophenyl, oxadiazole |
*Estimated values for the target compound are based on structural analogs.
Research Findings and Functional Insights
Impact of Fluorine Substitution
Role of Cycloheptyl Group
- The bulky cycloheptyl group reduces solubility in aqueous media (e.g., <1 mg/mL in DMSO) but increases lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds. Similar trends are noted in cyclopropane-containing analogs used in drug synthesis .
Biological Activity
Cycloheptyl (3,4-difluorophenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a 3,4-difluorophenyl moiety through a methanol linkage. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, while the fluorinated phenyl group may engage in π-π interactions with aromatic residues in target proteins. This dual interaction potentially modulates various biochemical pathways, influencing cellular processes such as signal transduction and enzyme activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in:
- Reduced levels of pro-inflammatory cytokines : IL-6 and TNF-α were significantly lower in treated groups compared to controls.
- Decreased edema : Measurement of paw swelling indicated a reduction in inflammatory response.
These results highlight the potential of this compound as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The study utilized both in vitro and in vivo models to evaluate its effectiveness. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 50% at sub-inhibitory concentrations.
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of this compound through a murine model of arthritis. The compound was administered daily for two weeks, resulting in:
- A significant decrease in joint swelling.
- Histological analysis revealed reduced infiltration of inflammatory cells in treated joints compared to controls.
Q & A
Q. What synthetic strategies are effective for introducing the cycloheptyl group into cycloheptyl (3,4-difluorophenyl)methanol derivatives?
A common approach involves Grignard reagent-mediated alkylation followed by catalytic hydrogenation. For example, cycloheptanemethanol derivatives can be synthesized via reaction of cycloheptylmagnesium bromide with carbonyl intermediates, followed by hydrogenation using RuCl₂(PCy₃)₂ catalysts to achieve stereochemical control . Purification via flash column chromatography (e.g., using Et₃SiH and TFA) is critical for isolating intermediates .
Q. How can researchers optimize purification of intermediates in the synthesis of this compound?
Purification methods include flash column chromatography with gradients of ethyl acetate/hexane and crystallization from ethanol/dichloromethane mixtures (1:2 v/v). For example, slow evaporation of ethanol/dichloromethane solutions yields high-purity crystals suitable for X-ray diffraction analysis .
Q. What analytical techniques are recommended for characterizing the stereochemistry of this compound derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., CHIRALPAK® AD-H) and nuclear Overhauser effect (NOE) NMR experiments are essential. Additionally, single-crystal X-ray diffraction can resolve cis/trans isomerism in cycloheptyl moieties .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-difluorophenyl group influence reaction kinetics in cross-coupling reactions?
The electron-withdrawing fluorine atoms reduce electron density at the phenyl ring, slowing nucleophilic aromatic substitution but enhancing stability toward oxidation. Steric hindrance from the cycloheptyl group necessitates optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to achieve acceptable yields .
Q. What strategies address diastereomer formation during the synthesis of this compound derivatives?
Diastereomers arise during cycloheptyl ring closure or methanol group functionalization. Resolution methods include chiral stationary phase chromatography and diastereomeric salt formation using tartaric acid derivatives. For example, Ticagrelor impurity studies demonstrate successful separation of (1S,2R) and (1R,2R) isomers via preparative HPLC .
Q. How can computational modeling predict the physicochemical properties of this compound?
Density functional theory (DFT) calculations can estimate pKa (~13.7) and logP values, while molecular dynamics simulations predict solubility in organic solvents. These models align with experimental data, such as boiling points (~199.5°C at 760 mmHg) and densities (~1.2 g/cm³) .
Q. What are the key challenges in characterizing trace impurities in this compound batches?
Impurities like urea derivatives or cyclopropane byproducts require LC-MS/MS with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS). Patent applications highlight the use of ¹⁹F NMR to track fluorine-containing impurities at ppm levels .
Methodological Considerations
- Stereochemical Analysis : Use NOE NMR to confirm spatial arrangements of cycloheptyl and difluorophenyl groups .
- Reaction Optimization : Screen catalysts (e.g., Ru, Pd) and solvents (THF, DCM) to balance yield and stereoselectivity .
- Stability Testing : Monitor degradation under UV light and varying pH using accelerated stability studies (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
